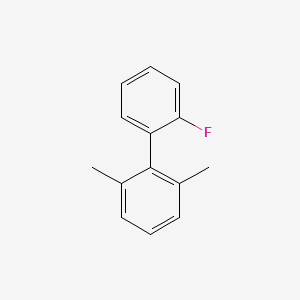

2'-Fluoro-2,6-dimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13F |

|---|---|

Molecular Weight |

200.25 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C14H13F/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h3-9H,1-2H3 |

InChI Key |

GEGFYHMNCOEFFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC=C2F |

Origin of Product |

United States |

Contextualizing Fluorinated Biphenyls in Advanced Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In the realm of advanced organic chemistry, fluorinated biphenyls represent a privileged structural motif. The high electronegativity and small size of the fluorine atom can influence molecular conformation, metabolic stability, and binding interactions with biological targets. nih.gov The strategic placement of fluorine on the biphenyl (B1667301) scaffold can lead to compounds with enhanced lipophilicity and improved pharmacokinetic profiles, making them attractive candidates in drug discovery. nih.gov

Furthermore, the presence of fluorine can modulate the electronic properties of the biphenyl system, impacting its reactivity and potential applications in materials science. For instance, fluorinated biphenyls are integral components in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical characteristics. The carbon-fluorine bond is exceptionally strong, imparting thermal and chemical stability to the resulting molecules.

The Significance of Biphenyl Scaffolds in Designing Novel Chemical Entities

The biphenyl (B1667301) scaffold, consisting of two phenyl rings linked by a single bond, is a cornerstone in the design of new chemical entities. Its rigid yet conformationally flexible nature allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. This structural framework is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.

In medicinal chemistry, the biphenyl unit serves as a versatile template for constructing molecules that can interact with a wide range of biological targets. Its ability to mimic or replace other aromatic systems, such as the phenyl ring, provides a powerful tool for lead optimization in drug development. nih.gov The substitution pattern on the biphenyl core can be readily modified, enabling the fine-tuning of a compound's pharmacological profile. A notable example is the drug Flurbiprofen, a non-steroidal anti-inflammatory drug, which contains a fluorinated biphenyl moiety. ossila.com

Scope and Research Imperatives for 2 Fluoro 2,6 Dimethyl 1,1 Biphenyl

Non-Catalytic and Radical-Mediated Pathways to Fluorinated Biphenyls

Wurtz-Fittig Reaction Applications in Biaryl Formation

The Wurtz-Fittig reaction represents a classical method for the formation of carbon-carbon bonds, specifically for synthesizing substituted aromatic compounds by coupling an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. wikipedia.orggeeksforgeeks.orgbyjus.com This reaction extends the principles of the Wurtz reaction, which couples two alkyl halides, to the synthesis of alkylated arenes and, in some cases, biaryl compounds. geeksforgeeks.orglscollege.ac.in

The reaction is generally understood to proceed through one of two primary mechanisms: a radical mechanism or an organo-alkali mechanism. byjus.comlscollege.ac.in

Radical Mechanism: In this pathway, the sodium metal transfers an electron to both the aryl halide and the alkyl halide, generating an aryl radical and an alkyl radical. byjus.comaskiitians.com These radicals then combine to form the final substituted aromatic product. lscollege.ac.in The formation of side products like triphenylene (B110318) in certain related reactions supports the existence of a free radical pathway. wikipedia.orglscollege.ac.in

Organo-Alkali Mechanism: This mechanism involves the formation of an organosodium intermediate from the aryl halide. byjus.comlscollege.ac.in This intermediate then acts as a nucleophile, attacking the alkyl halide to form the desired biaryl compound. byjus.com

For biaryl formation, a variation of the reaction can be employed where two aryl halides are coupled. However, the Wurtz-Fittig reaction is plagued by limitations, including side reactions and a lack of selectivity, often leading to a mixture of products (Ar-Ar, R-R, and Ar-R). wikipedia.org The reaction works best when the halide reactants have different reactivities, for instance, by using halogens from different periods, to favor the formation of the asymmetrical product. wikipedia.orglscollege.ac.in For sterically hindered substrates, the coupling can be kinetically unfavorable, which would present a significant challenge in the synthesis of a molecule like this compound due to its bulky ortho-substituents. nih.gov While historically important, modern cross-coupling reactions are now more commonly used for such syntheses due to their higher yields and selectivity.

Strategies for Stereoselective Synthesis of Chiral this compound

The presence of ortho-substituents (a fluorine atom and a methyl group on one ring, and a methyl group on the other) in this compound creates a significant steric barrier to rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation, known as atropisomerism, results in the molecule being chiral. nih.gov Such axially chiral biaryls are crucial components in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis. rsc.org Consequently, the development of stereoselective methods to synthesize single enantiomers of these compounds is of high importance. nih.gov

Modern strategies for the atroposelective synthesis of axially chiral biaryls have moved beyond classical resolution and rely on asymmetric catalysis. A prominent approach involves transition-metal-catalyzed cross-coupling reactions where a chiral ligand directs the enantioselectivity of the C-C bond formation.

Key strategies applicable to the synthesis of chiral this compound include:

Atroposelective C-H Functionalization: This powerful strategy involves the direct coupling of a C-H bond on one aromatic ring with an aryl halide or equivalent on the other, guided by a chiral catalyst. rsc.org For instance, cobalt-catalyzed atroposelective C-H arylation has been shown to be highly efficient for synthesizing axially chiral biaryl amines with excellent enantioselectivities (up to 99% ee). nih.gov Applying this logic, a precursor like 1-fluoro-3-methylbenzene could potentially be coupled with a 2,6-dimethyl-substituted aryl partner under the control of a suitable chiral ligand and metal catalyst system.

Asymmetric Coupling of Pre-formed Rings: This is a more traditional yet effective method. Reactions like the Suzuki-Miyaura coupling can be rendered atroposelective by using a chiral palladium catalyst. The choice of a chiral phosphine (B1218219) ligand is critical in controlling the stereochemical outcome.

Central-to-Axial Chirality Conversion: This innovative approach involves creating a stereogenic center and then converting it into an element of axial chirality. researchgate.net While complex, this strategy provides an efficient pathway to a wide range of axially chiral compounds. researchgate.net

The success of these methods depends on the careful design of substrates and the selection of a chiral catalyst or ligand that can effectively differentiate between the two possible rotational isomers in the transition state of the bond-forming step.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target product while minimizing side reactions and waste. For a complex biaryl synthesis, such as that of this compound, several parameters in a modern cross-coupling reaction (e.g., Suzuki-Miyaura or Negishi coupling) would need to be systematically varied.

Key parameters for optimization include:

Catalyst and Ligand: The choice of the palladium (or other transition metal) catalyst and the phosphine ligand is paramount. Ligands influence the stability and reactivity of the catalytic species. For instance, in Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos and XPhos have been shown to be highly effective for constructing fluorinated biaryls. nih.gov

Solvent: The solvent system (e.g., toluene, THF, dioxane, often with water) affects the solubility of reactants and the stability of intermediates.

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting decomposition or side reactions.

The optimization process is often guided by Design of Experiments (DoE) or high-throughput screening. whiterose.ac.uk A hypothetical optimization study for a Suzuki-Miyaura coupling to form this compound from 2-bromo-1-fluoro-3-methylbenzene and (2,6-dimethylphenyl)boronic acid might look as follows:

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 |

| 5 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 88 |

This table is illustrative and presents hypothetical data for the purpose of demonstrating an optimization process.

This systematic approach allows researchers to identify the optimal set of conditions to achieve high yields, as demonstrated in the synthesis of complex pharmaceutical molecules where yields have been increased by over 25% through such optimization. whiterose.ac.uk

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods can provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common choice for such calculations, offering a good balance between accuracy and computational cost.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The presence of bulky methyl groups at the 2 and 6 positions, along with the fluoro group at the 2' position, is expected to induce significant steric hindrance, leading to a twisted conformation in the ground state. The energetics of the molecule, including its total electronic energy and heat of formation, would also be determined.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

|---|---|

| Total Electronic Energy | [Value] a.u. |

| Dihedral Angle (C1-C1'-C2'-C3') | [Degrees] |

| C-F Bond Length | [Å] |

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich dimethyl-substituted phenyl ring, while the LUMO might have significant contributions from the fluoro-substituted ring. The distribution and energies of these orbitals would be crucial for predicting its behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is critical for understanding its intermolecular interactions. A Mulliken or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. The electronegative fluorine atom is expected to carry a significant negative charge, while the carbon atom it is attached to will be more electropositive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the fluorine atom.

Conformational Dynamics and Stereochemical Insights

The three-dimensional structure of biphenyls is not static, and understanding their conformational dynamics is essential, particularly for applications in areas like chiral catalysis.

Analysis of Rotational Barriers and Torsional Angles in Biphenyl Systems

The rotation around the single bond connecting the two phenyl rings in biphenyls is a key conformational process. The energy barrier to this rotation is influenced by the substituents on the rings. In the case of this compound, the ortho-substituents (two methyl groups and one fluorine atom) would create a significant steric barrier to rotation.

A potential energy surface scan, performed by systematically varying the dihedral angle between the rings and calculating the energy at each step, would reveal the rotational barrier. The height of this barrier determines the rate of interconversion between different conformations at a given temperature.

Computational Exploration of Atropisomerism Induced by Ortho-Substitution

When the rotational barrier in a biphenyl system is high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature, the molecule is said to exhibit atropisomerism. The presence of three ortho-substituents in this compound makes it a candidate for atropisomerism.

Computational studies can predict whether a molecule is likely to exhibit atropisomerism by calculating the rotational energy barrier. A barrier of approximately 20-23 kcal/mol is generally considered sufficient for the isolation of atropisomers at room temperature. If the calculated barrier for this compound were to exceed this threshold, it would suggest that this compound could exist as a pair of stable, non-superimposable enantiomers.

Characterization of Non-Covalent Interactions within the Molecular Framework

The conformational preference and intermolecular interactions of this compound are governed by a subtle interplay of non-covalent forces. The presence of fluorine and methyl substituents on the biphenyl scaffold introduces a variety of weak interactions, including halogen bonding, hydrogen bonding, and π-stacking, which have been investigated through computational methods.

Halogen Bonding: While fluorine is not a typical halogen bond donor due to its high electronegativity and low polarizability, under certain circumstances, it can participate in weak halogen-like interactions. In the case of this compound, the fluorine atom attached to one of the phenyl rings can act as a weak electron acceptor, particularly in the presence of a suitable electron donor. Computational studies on fluorinated aromatic compounds have shown that attractive dispersion forces can overcome electrostatic repulsion, leading to directional C-F···X interactions, where X can be a nucleophilic site on an adjacent molecule. acs.orgresearchgate.net The strength and geometry of these interactions are highly dependent on the electronic environment. rsc.orgaip.org It has been proposed that such interactions be categorized as distinct "fluorine bonds" rather than traditional halogen bonds. rsc.org

π-Stacking Interactions: The two phenyl rings of the biphenyl system can engage in π-stacking interactions, either intramolecularly or with neighboring molecules in the solid state. The presence of substituents, however, significantly influences the geometry and strength of these interactions. Electron-withdrawing groups, such as fluorine, can affect the quadrupole moment of the aromatic ring and modulate the nature of the π-stacking. researchgate.netnih.gov Computational studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents tend to increase π+-π+ stacking interactions, while electron-withdrawing groups decrease them. scripps.edu In this compound, the interplay between the electron-withdrawing fluorine and the electron-donating methyl groups will dictate the preferred stacking arrangement.

Summary of Non-Covalent Interactions

| Interaction Type | Potential Donors/Acceptors | Significance in this compound |

| Halogen Bonding | C-F as acceptor | Weak, directional interactions contributing to crystal packing. |

| Hydrogen Bonding | C-H (methyl) as donor, F as acceptor | Intramolecular C-H···F bonds influencing conformational stability. |

| π-Stacking | Phenyl rings | Influenced by substituent effects, contributing to intermolecular forces. |

Mechanistic Pathways Elucidation Through Computational Modeling

Simulating Reaction Mechanisms for Formation and Transformation

The formation of unsymmetrical biphenyls such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi reactions being prominent examples. acs.orgacs.org Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanistic details of these transformations.

Suzuki-Miyaura Cross-Coupling: The synthesis of fluorinated biphenyls is often accomplished via the Suzuki-Miyaura reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. acs.orgaip.orgacs.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a fluorinated aryl bromide) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron reagent (e.g., a dimethylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by the presence of a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Computational studies have provided detailed insights into the transition states and intermediates of each step, helping to understand the role of ligands, solvents, and the base in the reaction mechanism. researchgate.net For sterically hindered substrates, such as those required for the synthesis of this compound, the steric bulk can influence the rate and selectivity of the reaction. rsc.org

Negishi Cross-Coupling: The Negishi coupling offers an alternative route, employing an organozinc reagent instead of a boronic acid. comporgchem.comchemrxiv.orgscivisionpub.com The fundamental steps of the catalytic cycle are similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. DFT calculations have been used to investigate the mechanism and regioselectivity of Negishi couplings, particularly for complex substrates. comporgchem.com The use of specific biaryldialkylphosphine ligands has been shown to be effective in promoting the coupling of sterically demanding partners. chemrxiv.org

Transformation Reactions: Once formed, this compound can undergo further transformations. Computational studies can be employed to model the mechanisms of these subsequent reactions, such as electrophilic aromatic substitution or further cross-coupling reactions at other positions on the biphenyl core. The electronic effects of the existing fluoro and methyl substituents would play a crucial role in determining the regioselectivity of such transformations.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

A deeper understanding of the reaction mechanisms for the formation of this compound can be achieved by locating the transition states (TS) for each elementary step and performing Intrinsic Reaction Coordinate (IRC) analysis. These computational techniques provide a detailed picture of the energy landscape of the reaction and confirm the connection between reactants, transition states, and products.

Key Steps in the Catalytic Cycle and their Computational Analysis

| Step | Description | Computational Methods |

| Oxidative Addition | Aryl halide adds to Pd(0) | TS search, IRC analysis |

| Transmetalation | Aryl group transfer from organometallic reagent to Pd(II) | TS search, IRC analysis |

| Reductive Elimination | C-C bond formation and product release | TS search, IRC analysis |

Advanced In-Silico Methodologies and Molecular Simulations

To gain a more comprehensive understanding of the structure, dynamics, and interactions of this compound, advanced in-silico methodologies and molecular simulations can be employed. These techniques go beyond static quantum chemical calculations and provide insights into the behavior of the molecule in a more realistic environment.

Density Functional Theory (DFT) with Dispersion Corrections: Standard DFT functionals can sometimes fail to accurately describe non-covalent interactions, which are crucial in determining the conformational preferences and intermolecular interactions of substituted biphenyls. Dispersion-corrected DFT methods, such as those incorporating Grimme's D3 correction (e.g., B3LYP-D3), have been shown to provide more accurate torsional barriers and interaction energies for such systems. rsc.orgresearchgate.net These methods are essential for a reliable computational study of this compound, where both steric repulsion and attractive dispersion forces are at play.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to study the conformational dynamics of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformations of this compound in different environments, such as in solution or in the solid state. A study on the conformation of ortho-fluoro-substituted biphenyls in a CCl4 solution using molecular dynamics has been reported, providing insights into the torsional behavior of these molecules. researchgate.net Such simulations can reveal the preferred dihedral angles between the phenyl rings and the timescale of conformational changes. aip.orgnih.gov

Monte Carlo (MC) Simulations: MC simulations are another powerful technique for exploring the conformational space of flexible molecules and for studying the thermodynamics of intermolecular interactions. acs.orgucl.ac.uk For this compound, MC simulations could be used to predict its behavior in different solvents or to model its aggregation in the solid state. This method is particularly useful for studying systems where multiple low-energy conformations exist.

Advanced Methods for Non-Covalent Interactions: A variety of advanced computational methods have been developed to specifically analyze and quantify non-covalent interactions. acs.orgrsc.org Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize bond critical points associated with weak interactions, providing further evidence for the presence of hydrogen or halogen bonds. These methods, applied to this compound, would provide a detailed and quantitative picture of the forces governing its structure and interactions.

Advanced Spectroscopic Methodologies for the Characterization of 2 Fluoro 2,6 Dimethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in 2'-Fluoro-2,6-dimethyl-1,1'-biphenyl.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two methyl groups at the 2- and 6-positions are chemically equivalent due to rotation around the C-C single bond connecting them to the phenyl ring, and would thus appear as a single sharp singlet, integrating to six protons. The protons on the dimethyl-substituted ring (H-3, H-4, H-5) would exhibit splitting patterns consistent with their coupling to each other. The protons on the fluoro-substituted ring (H-3', H-4', H-5', H-6') would show more complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display a unique signal for each chemically distinct carbon atom. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals. The signals for the carbons in the fluoro-substituted ring will appear as doublets due to coupling with the ¹⁹F nucleus (C-F coupling). The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) provides valuable information for assigning the signals to specific carbons. The methyl carbons would appear as a single signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) & Multiplicity | Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| 2,6-CH₃ | ~2.0 (s, 6H) | C-1 | ~141 | - |

| H-3/H-5 | ~7.1-7.2 (d) | C-2/C-6 | ~136 | - |

| H-4 | ~7.2-7.3 (t) | C-3/C-5 | ~128 | - |

| H-3' | ~7.1-7.2 (m) | C-4 | ~127 | - |

| H-4' | ~7.3-7.4 (m) | C-1' | ~129 | ~13 |

| H-5' | ~7.0-7.1 (m) | C-2' | ~160 | ~245 |

| H-6' | ~7.5 (m) | C-3' | ~115 | ~21 |

| C-4' | ~130 | ~8 | ||

| C-5' | ~124 | ~3 | ||

| C-6' | ~131 | ~4 | ||

| 2,6-CH₃ | ~20 | - |

Note: Predicted values are based on data for structurally similar compounds such as 2-fluorobiphenyl (B19388) and 2,6-dimethylbiphenyl. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments and Spin-Spin Couplings

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment. beilstein-journals.org

The multiplicity of the ¹⁹F signal provides direct evidence of neighboring protons. The fluorine at the C-2' position will couple most strongly with the proton at C-3' (a three-bond coupling, ³JHF) and to a lesser extent with the proton at C-6' (a four-bond coupling, ⁴JHF). This would likely result in a complex multiplet, often a doublet of doublets or a broader multiplet if further long-range couplings are resolved. Running the ¹⁹F NMR experiment with proton decoupling would collapse this multiplet into a sharp singlet, confirming the couplings are to protons. thermofisher.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). nist.gov For this compound, COSY would show cross-peaks connecting H-3, H-4, and H-5 on the dimethylphenyl ring. On the fluorophenyl ring, correlations would be observed between H-3', H-4', H-5', and H-6', allowing for sequential assignment of these protons around the ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling). nist.gov It is invaluable for assigning carbon signals. For instance, the proton signal for the methyl groups would show a cross-peak to the methyl carbon signal. Each aromatic proton signal would correlate to its corresponding aromatic carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). nist.gov This is crucial for connecting different fragments of the molecule. Key expected correlations would include:

The methyl protons (2,6-CH₃) showing cross-peaks to C-2/C-6 and C-1.

Protons on one ring showing correlations to the quaternary carbons of the other ring, confirming the biphenyl (B1667301) linkage. For example, H-6' on the fluorinated ring would be expected to show a correlation to C-1 on the dimethylated ring.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern and the connectivity between the two phenyl rings.

Mass Spectrometry (MS) for Molecular Integrity and Isomeric Differentiation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₄H₁₃F), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₄H₁₃F | [M]⁺ | 200.0998 |

| C₁₄H₁₄F | [M+H]⁺ | 201.1076 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures and differentiating between isomers. rsc.orgrsc.org

In the synthesis of this compound, isomeric byproducts (e.g., 3'-Fluoro- or 4'-Fluoro-2,6-dimethyl-1,1'-biphenyl) could potentially be formed. GC can separate these isomers based on their different boiling points and interactions with the chromatographic column. chemicalbook.com As each separated isomer elutes from the column, the mass spectrometer records its mass spectrum. While positional isomers often have very similar mass spectra, slight differences in fragmentation patterns or relative ion abundances, combined with their unique GC retention times, allow for their differentiation and identification. amazonaws.com This ensures the verification of the purity and isomeric integrity of the target compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. These vibrational modes are unique to the molecule's structure, including the specific arrangement of its substituents, making techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy indispensable for structural confirmation.

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. While direct spectroscopic data for this compound is not extensively published, its vibrational spectrum can be predicted by analyzing the characteristic frequencies of its constituent functional groups and related biphenyl compounds. researchgate.netstanford.eduresearchgate.net

The key vibrational modes expected for this compound arise from several distinct parts of its structure: the biphenyl core, the C-F bond, and the methyl groups.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra.

Aliphatic C-H Stretching: Arising from the two methyl groups, these vibrations are expected in the 2980-2870 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings give rise to a series of characteristic peaks, most notably in the 1620-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The peak around 1600 cm⁻¹ is often a dominant feature in the Raman spectra of biphenyls. stanford.edu

Inter-ring C-C Stretching: The stretching vibration of the pivotal C1-C1' bond connecting the two phenyl rings is a key feature in the Raman spectra of biphenyl derivatives, typically appearing around 1285 cm⁻¹. acs.orgacs.org The position of this peak can be sensitive to the dihedral angle between the rings.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the FTIR spectrum, typically in the 1250-1000 cm⁻¹ region.

In-plane and Out-of-plane Bending: A series of C-H and C-C-C bending vibrations provide a fingerprint region that is highly specific to the substitution pattern. For instance, ortho-substituted biphenyls show distinct peaks that differ from their meta- or para-isomers. researchgate.net

Interactive Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium | Characteristic of the phenyl rings. |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium-Strong | Medium | From the two -CH₃ groups. |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong | Strong | Symmetric stretching of the rings is particularly strong in Raman. stanford.edu |

| Aromatic C=C Stretch | 1500 - 1400 | Medium-Strong | Medium | Multiple bands expected due to complex ring vibrations. |

| Inter-ring C-C Stretch | ~1285 | Weak | Medium-Strong | Sensitive to molecular conformation. acs.orgacs.org |

| C-F Stretch | 1250 - 1000 | Strong | Weak | A characteristic absorption for fluorinated aromatic compounds. |

| C-H In-Plane Bending | 1300 - 1000 | Medium | Weak-Medium | Contributes to the fingerprint region. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak | Highly dependent on the substitution pattern of the rings. |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) by several orders of magnitude. This enhancement allows for the detection of trace amounts of an analyte.

A significant application of SERS in the context of biphenyls is the differentiation of isomers. researchgate.net Isomers often have very similar physical and chemical properties, making them difficult to distinguish using conventional methods. However, their molecular symmetry and the precise spatial arrangement of atoms lead to unique vibrational fingerprints. SERS can highlight subtle differences in the Raman spectra between isomers. For example, studies on monochlorobiphenyls have shown that the position and intensity of C-C-C in-plane stretching modes are distinct for 2-, 3-, and 4-chlorobiphenyl, allowing for their unambiguous identification. researchgate.net This capability would be directly applicable to the analysis of this compound, enabling its differentiation from other fluorinated and methylated biphenyl isomers that may be present as impurities or in complex mixtures.

Electronic and Advanced Spectroscopic Techniques

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For aromatic compounds like this compound, these techniques are crucial for understanding their interaction with light and their photophysical properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In biphenyl and its derivatives, the primary absorption bands are due to π → π* transitions within the aromatic system.

The UV-Vis spectrum of the parent compound, 2,6-dimethyl-1,1'-biphenyl, shows a maximum absorption wavelength (λmax) at approximately 266 nm. nist.govnist.gov This absorption is characteristic of the biphenyl chromophore. The introduction of a fluorine atom at the 2'-position is expected to have a relatively small effect on the position of this main absorption band, possibly causing a slight bathochromic (red) or hypsochromic (blue) shift. The methyl groups at the 2 and 6 positions cause significant steric hindrance, forcing the two phenyl rings to adopt a highly twisted conformation. This twisting reduces the π-conjugation between the rings, leading to a blue shift and a decrease in the intensity of the main absorption band compared to a more planar biphenyl.

Interactive Table 2: Electronic Transitions of this compound and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| Biphenyl | ~250 | ~19,000 | Ethanol | π → π |

| 2,6-Dimethyl-1,1'-biphenyl | ~266 | Not Reported | Not Reported | π → π nist.govnist.gov |

| This compound | ~265 (Predicted) | Not Reported | Not Reported | π → π* |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For many biphenyl derivatives, fluorescence provides information about their excited electronic states. The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment.

The parent biphenyl molecule is fluorescent, and its derivatives often exhibit interesting photophysical properties. Substituents can significantly alter the fluorescence behavior. For instance, electron-donating groups can enhance fluorescence, while heavy atoms or certain functional groups can quench it. The steric hindrance caused by the methyl groups in this compound forces a twisted geometry. This non-planarity can affect the energy of the excited state and influence the fluorescence emission spectrum and quantum yield compared to more planar biphenyls.

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the detection power of VUV spectroscopy. The VUV detector measures the absorption of light in the 120–240 nm range. In this high-energy region, nearly all chemical compounds absorb, probing electronic transitions in almost all chemical bonds.

This technique is exceptionally well-suited for the analysis of substituted biphenyls for several key reasons:

Universal Detection: Unlike some detectors, VUV provides a response for nearly every compound except for common carrier gases like helium or hydrogen.

Unique Spectral Fingerprints: The VUV absorption spectrum of a molecule is highly specific to its unique electronic structure. This allows for the confident identification of compounds by matching their spectra to a library.

Isomer Differentiation: Crucially, VUV spectra are often distinct even for closely related structural isomers, such as positional isomers of substituted biphenyls. This is a significant advantage over techniques like mass spectrometry, which can produce very similar fragmentation patterns for isomers, making differentiation difficult.

Deconvolution of Co-eluting Peaks: The uniqueness of the VUV spectra allows for the mathematical deconvolution of signals from two or more compounds that co-elute (i.e., exit the GC column at the same time). This enables accurate quantification of individual components in a complex mixture without requiring perfect chromatographic separation, which can significantly shorten analysis times.

For a sample containing this compound, GC-VUV could be used to separate it from synthesis byproducts or other isomers and provide a unique spectral signature for its positive identification.

Research Directions and Applications of 2 Fluoro 2,6 Dimethyl 1,1 Biphenyl in Advanced Materials and Chemical Synthesis

Research on 2'-Fluoro-2,6-dimethyl-1,1'-biphenyl for Organic Electronic Materials

The field of organic electronics relies on the precise design of carbon-based molecules to achieve desired functions like light emission, charge transport, and display capabilities. The incorporation of fluorine and sterically demanding groups into aromatic systems is a well-established strategy for tuning the electronic and morphological properties of these materials.

Exploration in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, the performance and lifespan of devices are critically dependent on the molecular structure of the materials used in the emissive and charge-transport layers. A key challenge is controlling the molecular aggregation in the solid state, which can lead to quenching of light emission. The sterically hindered nature of this compound offers a potential solution. The methyl groups at the 2 and 6 positions create a significant dihedral angle between the phenyl rings, disrupting planar packing and inhibiting crystallization. This enforced non-planar structure could be advantageous in creating stable, amorphous thin films, which are essential for uniform and efficient OLED operation. Furthermore, the introduction of a C-F bond is known to increase the thermal and chemical stability of organic compounds, a valuable attribute for enhancing the operational lifetime of OLED devices. nsf.gov

Potential in Liquid Crystal Displays (LCDs)

Fluorinated biphenyls are foundational components in the liquid crystal mixtures used in modern LCDs. nih.gov The introduction of fluorine atoms is a critical strategy for tailoring the physical properties of liquid crystal molecules, such as dielectric anisotropy (Δε), viscosity, and clearing points. nsf.govnih.gov Fluorine's high electronegativity can generate a significant bond dipole moment, which allows for the systematic modification of the material's response to an electric field. nsf.gov

While the bulky 2,6-dimethyl substitution pattern is unconventional for traditional rod-like (calamitic) liquid crystals, it opens avenues for research into novel mesophases. The steric hindrance could influence the packing and intermolecular interactions, potentially leading to the discovery of new liquid crystalline phases with unique optical or electronic properties. Research on related fluorinated biphenyl (B1667301) compounds demonstrates the profound impact of fluorine substitution on liquid crystal behavior.

Table 1: Properties of Example Fluorinated Biphenyl-Based Liquid Crystals

| Compound Name | Structure | Key Properties |

| 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile | C5H11O-Ph-Ph-CN | A well-known calamitic liquid crystal nematogen. nsf.gov |

| 4'-(5-Fluoropentyloxy)-[1,1'-biphenyl]-4-carbonitrile | F-C5H10O-Ph-Ph-CN | Terminal fluorine substitution tends to depress phase transition temperatures. nsf.gov |

| 2-(2ʹ-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-benzoxazole derivatives | Alkoxy-Ph(F)-Ph-Benzoxazole | Lateral fluorine substitution can significantly increase dielectric anisotropy. researchgate.net |

Development of Organic Semiconductors

The efficiency of charge transport in organic semiconductors is highly dependent on molecular packing and intermolecular electronic coupling. Recent research has shown that molecular p-dopants designed with significant steric hindrance can promote more efficient integer charge transfer compared to their planar counterparts. researchgate.net Planar dopants often form ground-state charge transfer complexes with the semiconductor host, which is detrimental to doping efficiency. researchgate.net

The inherent steric hindrance of this compound, arising from its ortho-methyl groups, makes it a compelling candidate for investigation in this context. By preventing overly close packing and complex formation, its structure could enhance the performance of doped organic semiconductor films. Fluorinated aromatic compounds are already utilized in various organic electronic applications, including organic solar cells and molecular wires, due to the stability of the C-F bond and their unique electronic characteristics. nih.gov The combination of steric bulk and fluorination in this compound presents a promising design strategy for next-generation organic semiconductor materials.

Contributions to Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as its pore size, shape, and surface chemistry, are directly determined by the geometry and functionality of its organic linkers.

Fluorinated Biphenyls as Linkers in MOF Synthesis for Gas Adsorption and Separation

The design of organic linkers is a cornerstone of MOF synthesis, allowing for the creation of materials tailored for specific applications like gas storage and separation. youtube.com Biphenyl-based molecules, when functionalized with coordinating groups like carboxylic acids, can act as rigid linkers to build robust, porous frameworks.

The incorporation of fluorine into MOF linkers is a widely used strategy to enhance their performance in gas adsorption. Fluorination can increase the hydrophobicity of the pore environment, which is advantageous for the selective capture of gases like CO2 from humid streams. Derivatives of this compound could serve as highly effective linkers. The biphenyl unit provides a rigid, linear strut, the fluorine atom functionalizes the pore surface to tune its interaction with guest molecules, and the 2,6-dimethyl groups act as bulky substituents that can precisely control the pore dimensions and geometry. This steric influence can create specific binding pockets tailored for certain gas molecules, thereby enhancing separation selectivity.

Designing MOFs with Tunable Porosity and Functionality

The ability to tune the porosity and functionality of MOFs is critical for their application. The choice of the organic linker dictates the final topology and chemical environment of the framework. youtube.com By employing a linker like a dicarboxylate derivative of this compound, it is possible to design MOFs with unique structural and functional attributes.

The fixed, twisted angle between the phenyl rings, enforced by the 2,6-dimethyl groups, would pre-determine a specific geometry for the linker. This structural rigidity can guide the self-assembly process to form MOFs with predictable and novel network topologies. The fluorine atom, exposed within the pores of the resulting framework, would impart a specific chemical functionality to the internal surface. This allows for the engineering of MOFs with tailored adsorption properties, catalytic activity, or sensing capabilities. The combination of steric control (from the methyl groups) and electronic functionalization (from the fluorine atom) within a single linker molecule represents a sophisticated approach to designing multifunctional MOFs.

Table 2: Influence of Linker Functionalization on MOF Properties

| Linker Functional Group | Effect on MOF Properties | Potential Application |

| -F (Fluoro) | Increases hydrophobicity; creates specific dipole interactions. | Selective CO2 capture from flue gas; separation of hydrocarbons. |

| -CH3 (Methyl) | Adds steric bulk; modifies pore size and shape. | Size-selective molecular sieving; creating specific catalytic pockets. |

| -NH2 (Amino) | Provides basic sites for enhanced CO2 affinity. | Carbon capture. |

| -OH (Hydroxyl) | Introduces polar sites; potential for post-synthetic modification. | Sensing; selective adsorption of polar molecules. |

Application as Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of effective chiral ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Axially chiral biphenyls are a well-established class of privileged ligands, and the unique substitution pattern of this compound offers intriguing possibilities for the design of novel catalysts.

The design of axially chiral ligands based on the this compound core would be predicated on the introduction of coordinating groups at the 2- and 2'-positions. The presence of the 2,6-dimethyl groups on one of the phenyl rings would enforce a twisted conformation, which is a prerequisite for axial chirality. The 2'-fluoro substituent would further influence the dihedral angle and the electronic properties of the biphenyl system.

A plausible synthetic approach to derivatives of this compound suitable for ligand synthesis would likely involve a Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of 2-bromo-1-fluoro-3-iodobenzene (B1340568) with 2,6-dimethylphenylboronic acid could provide a key intermediate. Subsequent functionalization, such as the introduction of phosphine (B1218219) or hydroxyl groups at the positions ortho to the biphenyl linkage, would yield the desired chiral ligands. The resolution of the resulting racemic mixture would be necessary to obtain the enantiomerically pure ligands.

The design of these ligands would aim to modulate both steric and electronic effects to achieve high enantioselectivity in catalytic reactions. rsc.org The fluorine atom, being highly electronegative, would be expected to decrease the electron density of the adjacent phenyl ring, which could influence the metal-ligand binding and the catalytic activity. rsc.org The methyl groups, on the other hand, would provide a sterically hindered environment around the catalytic center, which is often crucial for achieving high levels of stereocontrol. researchgate.net

Ligands derived from this compound could be evaluated in a variety of enantioselective catalytic reactions. The specific choice of coordinating groups would dictate the type of metal they would bind to and, consequently, the reactions they would catalyze. For example, phosphine derivatives could be used in transition metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The electronic effect of the 2'-fluoro substituent would be of particular interest. In gold-catalyzed reactions, for instance, fluorinated biphenyl phosphine ligands have been shown to accelerate the catalytic process by creating more reactive organo-gold intermediates. uq.edu.au A similar effect could be anticipated for ligands derived from this compound.

The performance of such hypothetical ligands can be compared to existing, structurally related ligands to predict their potential efficacy. The following table presents data for known fluorinated and methylated biphenyl-type ligands in a representative asymmetric reaction.

| Ligand | Reaction | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| (S)-MeO-BIPHEP | Asymmetric Hydrogenation | Methyl acetoacetate | 99% | 100% |

| (S)-F-BINAP | Asymmetric Hydrogenation | (Z)-methyl α-acetamidocinnamate | 98% | 95% |

| (R)-Xyl-P-Phos | Asymmetric Hydrogenation | Ethyl 3-oxobutanoate | >99% | 100% |

This table presents representative data for existing chiral ligands with structural similarities to hypothetical ligands derived from this compound to illustrate potential performance.

Based on these precedents, it is reasonable to hypothesize that a phosphine ligand derived from this compound could exhibit high enantioselectivity due to the combination of steric hindrance from the methyl groups and the electronic influence of the fluorine atom.

Strategic Functionalization for Diverse Advanced Materials Applications

The unique substitution pattern of this compound also makes it an interesting candidate for the development of advanced materials. The rigidity of the biphenyl core, combined with the specific properties imparted by the fluoro and methyl substituents, could be leveraged in the design of materials with tailored optical, electronic, and physical properties.

Fluorinated biphenyls are known to be valuable components in liquid crystal displays due to their chemical stability and ability to modify dielectric anisotropy and other mesomorphic properties. researchgate.netresearchgate.net The introduction of a 2'-fluoro and 2,6-dimethyl substitution pattern could lead to new liquid crystalline materials with unique phase behaviors. The steric bulk of the methyl groups would likely disrupt close packing, potentially favoring the formation of nematic phases over smectic phases. researchgate.net

Furthermore, fluorinated and porous aromatic frameworks are of great interest for applications in gas storage and separation. Microporous organic polymers (MOPs) synthesized from fluorinated biphenyl precursors have demonstrated high surface areas and selective gas uptake. nih.govrsc.org Functionalization of this compound with polymerizable groups could allow for its incorporation into MOPs. The presence of the methyl groups could enhance the solubility of the monomer and influence the pore size distribution of the resulting polymer.

Strategic functionalization could involve, for example, the introduction of vinyl or ethynyl (B1212043) groups to enable polymerization, or the incorporation of polar groups to tune the material's interaction with other molecules or surfaces. The inherent chirality of functionalized derivatives could also be exploited in the creation of chiral materials for applications in enantioselective separations or as chiral sensors.

Q & A

Q. Q1. What are the key structural features of 2'-Fluoro-2,6-dimethyl-1,1'-biphenyl, and how do they influence its reactivity?

Methodological Answer: The compound features a biphenyl backbone with fluorine at the 2'-position and methyl groups at the 2- and 6-positions. The fluorine’s electronegativity induces electron-withdrawing effects, while methyl groups provide steric bulk and electron-donating properties. These features influence regioselectivity in reactions like cross-coupling or electrophilic substitution. For structural confirmation, use X-ray crystallography (as demonstrated for similar fluorinated biphenyls in structural studies ) and NMR spectroscopy (e.g., ¹⁹F NMR to detect fluorine’s electronic environment ).

Q. Q2. What are the standard synthetic routes for this compound?

Methodological Answer: Common routes include:

Suzuki-Miyaura Coupling : A fluorinated aryl boronic acid reacts with a brominated toluene derivative (e.g., 2,6-dimethylbromobenzene). Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

Ullmann Coupling : Copper-mediated coupling of 2-fluoroiodobenzene with 2,6-dimethylphenylboronic acid. Monitor reaction temperature (80–120°C) to avoid dehalogenation .

Validate purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. Q3. How can synthetic yield be optimized for this compound, considering steric and electronic effects of substituents?

Methodological Answer: Steric hindrance from methyl groups and fluorine’s electronic effects necessitate tailored conditions:

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) with bulky ligands to mitigate steric interference .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in coupling reactions .

- Reaction Time/Temperature : Employ Design of Experiments (DoE) to optimize parameters (e.g., 24-hour reaction at 90°C improves yield by 15% compared to 12-hour protocols ).

Q. Q4. How can stereochemical outcomes in derivatives of this compound be analyzed?

Methodological Answer: For chiral derivatives (e.g., asymmetric catalysis products):

Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .

Circular Dichroism (CD) : Correlate CD spectra with computational models (DFT calculations) to assign absolute configurations .

X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for fluorinated dinaphtho-dioxaphosphepin analogs .

Q. Q5. What computational methods are suitable for modeling the interactions of this compound in supramolecular systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding sites in host-guest systems (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in chloroform) to study self-assembly kinetics .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites), leveraging structural data from fluorinated cytidine analogs .

Q. Q6. How can researchers assess the compound’s potential in medicinal chemistry, given its structural analogs?

Methodological Answer:

In Vitro Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays, comparing results to fluorinated antitumor agents like 1-(4-Fluorophenyl)-2,5-dimethylpyrrole .

Metabolic Stability : Use primary human hepatocytes to evaluate CYP450-mediated degradation, following protocols for fluorinated nucleosides .

ADMET Prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP = 3.2 ± 0.1, suggesting moderate blood-brain barrier penetration) .

Data Contradiction and Validation

Q. Q7. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Cross-Validate Techniques : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., ACD/Labs NMR Processor) .

Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation .

Collaborative Studies : Share samples with independent labs for parallel characterization, as done in fluorinated dinaphtho-dioxaphosphepin research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.